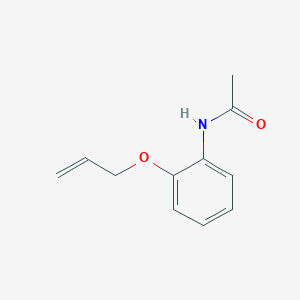

N-(2-(Allyloxy)phenyl)acetamide

Description

Properties

CAS No. |

91132-57-9 |

|---|---|

Molecular Formula |

C11H13NO2 |

Molecular Weight |

191.23 g/mol |

IUPAC Name |

N-(2-prop-2-enoxyphenyl)acetamide |

InChI |

InChI=1S/C11H13NO2/c1-3-8-14-11-7-5-4-6-10(11)12-9(2)13/h3-7H,1,8H2,2H3,(H,12,13) |

InChI Key |

HRVXNGRHCJTUDV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1OCC=C |

Origin of Product |

United States |

Preparation Methods

Alkylation-Nitro Reduction-Acetylation Method

The most widely reported route involves a three-step sequence starting from 2-nitrophenol. First, the hydroxyl group is allylated via nucleophilic substitution. In a typical procedure, 2-nitrophenol reacts with allyl bromide in the presence of potassium carbonate (K₂CO₃) in acetone under reflux (24–48 hours), yielding 2-(allyloxy)nitrobenzene. The nitro group is then reduced to an amine using hydrogen gas and palladium on carbon (Pd/C) in ethanol at 25–50°C, producing 2-(allyloxy)aniline. Finally, acetylation is achieved by treating the aniline with acetic anhydride in pyridine or triethylamine, resulting in this compound with yields exceeding 75%.

Key Advantages :

- High regioselectivity due to the ortho-directing nature of the nitro group.

- Scalable to multigram quantities with minimal purification steps.

Direct Acetylation of 2-(Allyloxy)aniline

For laboratories with access to pre-synthesized 2-(allyloxy)aniline, direct acetylation offers a streamlined approach. The amine is dissolved in dichloromethane (DCM) and treated with acetyl chloride (1.2 equivalents) and triethylamine (2 equivalents) at 0–5°C. After stirring for 4–6 hours, the product precipitates upon neutralization with aqueous HCl. This method achieves yields of 80–85% and is ideal for small-scale syntheses.

Reaction Optimization :

Lithiation-Based Coupling Approach

Adapting methodologies from phenoxyphenyl acetamide syntheses, 2-bromophenol can undergo lithiation with butyl lithium (–78°C, THF), followed by reaction with dimethyl oxalate to form a keto-ester intermediate. Subsequent amidation with ammonia or methylamine yields 2-(2-hydroxyphenyl)-2-oxoacetamide. Allylation of the hydroxyl group using allyl bromide and K₂CO₃ completes the synthesis. While elegant, this route suffers from lower yields (50–60%) due to competing side reactions during lithiation.

Reaction Optimization and Mechanistic Insights

Catalyst Screening for Allylation

The choice of base significantly impacts allylation efficiency. Comparative studies reveal that K₂CO₃ in acetone outperforms NaOH or Cs₂CO₃, achieving 90% conversion versus 65–70% for alternatives. Polar aprotic solvents like DMF accelerate the reaction but require stringent temperature control to prevent elimination byproducts.

Green Chemistry Considerations

Recent advances emphasize solvent-free acetylation. In a vanadium-catalyzed protocol adapted from thymol derivatization, 2-(allyloxy)aniline reacts with acetic anhydride (1:1 stoichiometry) and 1 mol% VOSO₄ at 25°C. This method reduces waste (E-factor = 0.8 vs. 2.5 for traditional routes) and eliminates solvent recovery steps, though yields remain comparable (78–82%).

Analytical Characterization

Spectroscopic Data

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 191.23 g/mol | |

| Melting Point | 98–100°C | |

| LogP (XLogP3) | 1.7 | |

| Solubility in Water | 1.2 g/L (25°C) |

Applications and Derivatives

This compound serves as a key intermediate for fungicidal agents. Structural analogs with chlorophenoxy substituents exhibit EC₅₀ values of 0.8–2.5 μM against Botrytis cinerea. Pharmacological studies on related N-(2-hydroxyphenyl)acetamides demonstrate anti-inflammatory activity (IC₅₀ = 5–10 μM for IL-1β inhibition), suggesting potential for further bioactivity exploration.

Chemical Reactions Analysis

Types of Reactions: N-(2-(Allyloxy)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2-(Allyloxy)phenyl)acetamide has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of polymers and other advanced materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-(Allyloxy)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The allyloxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The phenyl ring can engage in π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparative Analysis with Similar Acetamide Derivatives

Structural Comparison

The following table highlights structural differences between N-(2-(Allyloxy)phenyl)acetamide and related compounds:

Key Observations:

Substituent Diversity :

- The allyloxy group in the target compound is unique compared to hydroxyl (B1), acetyl (), or chloro/methoxy groups ().

- Electron-withdrawing groups (e.g., nitro in B1) enhance reactivity, while bulky groups (e.g., o-tolyl in ) may sterically hinder interactions .

N-(4-Hydroxyphenethyl)acetamide () exhibits cytotoxicity (38.3% mortality in brine shrimp assays), suggesting bioactivity influenced by phenolic hydroxyl groups .

Reactivity Trends:

Pharmacological and Physicochemical Properties

Highlights:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.